N-(quinolin-6-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-6-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of quinoline and furan
Preparation Methods
N-(quinolin-6-yl)furan-2-carboxamide can be synthesized through the coupling of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol . The product can be further treated with excess phosphorus pentasulfide in anhydrous pyridine to yield N-(quinolin-6-yl)furan-2-carbothioamide, which can then be oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(furan-2-yl)thiazolo[5,4-f]quinoline .
Chemical Reactions Analysis
N-(quinolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.
Electrophilic Substitution: It can undergo nitration, bromination, formylation, and acylation reactions.
Nucleophilic Substitution: The quinoline ring can participate in nucleophilic substitution reactions.
Quaternization: The compound can be quaternized with methyl iodide in benzene.
Scientific Research Applications
N-(quinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the search for new antimicrobial agents.
Materials Science: Its unique structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between heterocyclic compounds and biological systems.
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and furan moieties in the compound allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(quinolin-6-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
2-(furan-2-yl)thiazolo[5,4-f]quinoline: This compound is synthesized from this compound and has similar structural features.
4-hydroxy-2-quinolones: These compounds share the quinoline moiety and have been studied for their pharmaceutical and biological activities.
Nitrofurantoin Analogues: These compounds contain furan and have been studied for their antibacterial properties.
This compound is unique due to its combination of quinoline and furan moieties, which provide it with distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O2 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-quinolin-6-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-4-2-8-18-13)16-11-5-6-12-10(9-11)3-1-7-15-12/h1-9H,(H,16,17) |
InChI Key |
SPGJRKZPLKCRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.